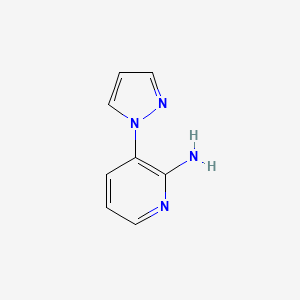

3-(1H-Pyrazol-1-YL)pyridin-2-amine

Description

Significance of Aza-Heterocycles in Advanced Chemical Systems

Aza-heterocycles, organic compounds containing nitrogen atoms within a ring structure, are fundamental building blocks in both nature and synthetic chemistry. Their importance is underscored by their presence in a vast array of biologically active molecules, including alkaloids, vitamins, and a significant portion of pharmaceuticals currently on the market. ijpsi.orgnih.gov The unique electronic properties imparted by the nitrogen heteroatom(s) allow these molecules to engage in a variety of intermolecular interactions, such as hydrogen bonding and metal coordination, making them ideal scaffolds for drug design and the development of functional materials. Aza-heterocyclic compounds are integral to the development of everything from anticancer agents to organic light-emitting diodes (OLEDs).

Overview of Pyrazole (B372694) and Pyridine (B92270) Ring Systems in Chemical Design

The pyrazole and pyridine rings are two of the most prominent aza-heterocycles in chemical design. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, is a versatile pharmacophore known for its metabolic stability and ability to participate in a range of biological interactions. nih.gov Numerous approved drugs, particularly kinase inhibitors, incorporate the pyrazole nucleus. nih.gov

Pyridine, a six-membered aromatic heterocycle, is a common feature in a multitude of pharmaceuticals and functional materials. researchgate.netresearchgate.net Its ability to act as a ligand for metal ions and its involvement in hydrogen bonding make it a crucial component in the design of catalysts and supramolecular assemblies. The fusion or linkage of pyrazole and pyridine rings creates a synergistic pharmacophore, the pyrazolopyridine system, which has shown promise in a wide range of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. nih.gov

Structural Motif of 3-(1H-Pyrazol-1-YL)pyridin-2-amine and its Place in Chemical Literature

The compound this compound features a pyrazole ring linked to a pyridine ring at the 3-position, with an amino group at the 2-position of the pyridine ring. This specific arrangement of atoms creates a unique electronic and steric environment. While specific detailed studies on this compound are not extensively documented in publicly available literature, its structural motif is of significant interest.

The general synthetic strategy for such pyrazole-pyridine linkages often involves the condensation of a substituted hydrazine (B178648) with a β-dicarbonyl compound or its equivalent. For instance, the synthesis of a related compound, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, was achieved through the reaction of benzoylacetonitrile (B15868) with hydrazinylpyridine. By analogy, the synthesis of this compound could potentially be achieved through the reaction of 2-hydrazinyl-3-(1H-pyrazol-1-yl)pyridine with a suitable reagent to introduce the amino group, or through a multi-step synthesis involving the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold.

The structural analysis of closely related pyrazolylpyridine derivatives reveals that the linkage between the two rings allows for a degree of rotational freedom, which can be influenced by substituents and the surrounding environment. The presence of the amino group at the 2-position of the pyridine ring introduces a key functional group capable of acting as a hydrogen bond donor and a nucleophile, making it a valuable handle for further chemical modifications and a potential site for biological interactions.

| Property | Pyrazole | Pyridine |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Number of Nitrogen Atoms | 2 | 1 |

| Aromaticity | Aromatic | Aromatic |

| Common Role in Drug Design | Pharmacophore, Kinase Inhibitor Scaffold | Pharmacophore, Ligand, Hydrogen Bond Acceptor |

Research Landscape and Future Directions for Pyrazole-Pyridine Conjugates

The field of pyrazole-pyridine conjugates is a vibrant area of research, with numerous studies exploring their synthesis and application. nih.govresearchgate.net The versatility of these scaffolds allows for the creation of large libraries of compounds with diverse biological activities. mdpi.com Current research focuses on several key areas:

Medicinal Chemistry: The development of novel pyrazole-pyridine derivatives as anticancer, nih.gov anti-inflammatory, and antimicrobial agents remains a primary focus. The ability to readily modify the substituents on both the pyrazole and pyridine rings allows for the fine-tuning of their pharmacological properties.

Materials Science: The coordination properties of pyrazole-pyridine ligands are being exploited in the design of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing. nih.gov

Catalysis: Chiral pyrazole-pyridine ligands are being investigated for their use in asymmetric catalysis, enabling the stereoselective synthesis of complex organic molecules.

Future research in this area is expected to focus on the development of more efficient and sustainable synthetic methodologies, including multicomponent reactions and flow chemistry. researchgate.net Furthermore, a deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of new molecules with enhanced properties. The exploration of novel applications in areas such as chemical biology and diagnostics is also anticipated. The continued investigation of fundamental compounds like this compound and its derivatives will undoubtedly contribute to the advancement of these exciting fields.

| Research Area | Focus | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive molecules | Anticancer, anti-inflammatory, antimicrobial drugs |

| Materials Science | Design of functional materials | MOFs, coordination polymers, sensors |

| Catalysis | Development of novel ligands | Asymmetric synthesis, industrial chemical processes |

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

3-pyrazol-1-ylpyridin-2-amine |

InChI |

InChI=1S/C8H8N4/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H,(H2,9,10) |

InChI Key |

KRVKBZAGJGPDEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)N2C=CC=N2 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 1h Pyrazol 1 Yl Pyridin 2 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For systems analogous to 3-(1H-Pyrazol-1-YL)pyridin-2-amine, DFT calculations offer a detailed understanding of their fundamental chemical characteristics.

The electronic properties of molecules are crucial in determining their reactivity and interaction with other chemical species. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical polarizability. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability ijret.org. For aminopyridine derivatives, the HOMO is typically located over the pyridine (B92270) ring, while the LUMO resides on the amino groups, indicating that intramolecular charge transfer occurs from the pyridine ring to the amino group ijret.org.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps illustrate the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential. For pyrazole (B372694), the MEP shows negative potential regions (blue) around the nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential areas (red) are found near the hydrogen atoms researchgate.netresearchgate.net. In substituted pyridines, the MEP can reveal how proximal substitutions affect the accessibility of the cyclic nitrogen, influencing its reactivity towards protonation and oxidation tsijournals.com.

Table 1: Frontier Molecular Orbital Energies and Related Properties of Aminopyridine Analogs (Calculated at the DFT/B3LYP level)

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Aminopyridine (B139424) | -0.2624 | Not specified | Not specified |

| 3-Aminopyridine | -0.1915 | Not specified | Not specified |

| 4-Aminopyridine | -0.2723 | Not specified | Not specified |

| 3,4-Diaminopyridine | -0.2828 | Not specified | Not specified |

Data is for analogous aminopyridine compounds as reported in a computational study ijret.org.

Computational methods can predict the reactivity of molecules and help elucidate reaction mechanisms. For instance, the reactivity of 2-aminopyridines has been studied in reactions with various reagents. The presence of substituents on the pyridine ring or the amino group can influence the reactivity of these compounds rsc.org. DFT calculations, combined with experimental results, have been used to understand the increased reactivity of imine bonds in reactions involving 2-aminopyrimidine, a related compound mostwiedzy.pl. The study of global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, can further quantify the chemical reactivity of a molecule ijret.orgirjweb.com.

Theoretical calculations are instrumental in simulating and interpreting spectroscopic data. DFT methods are widely used to calculate vibrational wavenumbers, which can be compared with experimental FT-IR and Raman spectra to assign fundamental vibrational modes tsijournals.com. For example, the vibrational spectra of 2-aminopyridine have been calculated using Hartree-Fock and DFT methods, showing good agreement with experimental observations tsijournals.com. Similarly, the simulation of electronic absorption spectra using Time-Dependent DFT (TD-DFT) can predict the maximum absorption wavelengths and help understand the electronic transitions within the molecule tandfonline.comedinst.com.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between small molecules and biological macromolecules, such as proteins. These methods are particularly valuable in drug discovery for predicting the binding modes and affinities of potential drug candidates.

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a target protein. This technique is frequently employed to study the interactions of kinase inhibitors, a class of drugs to which many pyrazole derivatives belong mdpi.comnih.gov. For instance, docking studies of aminopyrimidinyl pyrazole analogs as PLK1 inhibitors have revealed key hydrogen bonding interactions with residues in the kinase's active site, such as CYS133 and SER137 nih.gov. The aminopyrimidine ring often plays a crucial role in these interactions nih.gov. Docking simulations of various pyrazole derivatives have shown that they can bind deeply within the active site pockets of kinases, forming hydrogen bonds and other non-covalent interactions that are essential for their inhibitory activity nih.govnih.gov.

Table 2: Examples of Predicted Binding Interactions for Aminopyrazole Analogs with Kinase Targets

| Ligand Scaffold | Kinase Target | Key Interacting Residues | Type of Interaction |

| Aminopyrimidinyl Pyrazole | PLK1 | CYS133, SER137, GLU131 | Hydrogen Bonding, pi-pi Stacking |

| Pyrazole Derivative | RET Kinase | Ala807 | Hydrogen Bonding |

This table presents examples of interactions observed in docking studies of compounds structurally related to this compound nih.govnih.gov.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding nih.govnih.gov. MD simulations have become an integral part of drug discovery to study the motions of proteins and their complexes with ligands in a simulated biological environment researchgate.net. By analyzing the trajectory of the simulation, researchers can evaluate the stability of the ligand within the binding site, the flexibility of different parts of the protein, and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation researchgate.netirbbarcelona.org.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. taylorandfrancis.com These models are pivotal in medicinal chemistry and drug discovery, as they allow for the prediction of a molecule's potency, toxicity, or other properties without the need for time-consuming and expensive synthesis and experimental testing. taylorandfrancis.com

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a series of compounds are dependent on the changes in their molecular structures. The process involves three main stages:

Data Set Generation: A collection of molecules with known activities or properties is assembled. For systems like this compound, this would involve synthesizing a series of derivatives and measuring a specific biological endpoint, such as inhibitory concentration (IC50) against a target enzyme.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological features.

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. The resulting model's predictive power is then rigorously validated. taylorandfrancis.com

In the context of pyrazole and pyridine-containing compounds, QSAR studies have been instrumental in identifying key structural features that govern their biological activities. For instance, 2D and 3D-QSAR models have been developed for 1H-pyrazole derivatives to identify potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. researchgate.net These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the 3D steric and electrostatic fields around the molecules. researchgate.net Similarly, QSAR studies on novel 1,3,4-triarylpyrazole derivatives have helped to elucidate the structural requirements for cytotoxicity against breast cancer cell lines. nih.gov

For a hypothetical series of this compound derivatives, a QSAR study might explore how different substituents on the pyrazole or pyridine rings influence a specific biological activity. The generated model could then guide the design of new, more potent analogues.

Below is an interactive table illustrating the type of data used in a typical QSAR analysis for a series of pyrazolyl-pyridine derivatives. The descriptors shown are examples of those commonly used to quantify molecular properties.

This table is illustrative and does not represent actual experimental data.

Graph Theoretical Analysis for Molecular Descriptors

Graph theoretical analysis is a powerful approach used in computational chemistry to represent and analyze molecular structures. In this method, a molecule is abstracted into a "molecular graph," where atoms are represented as vertices (nodes) and chemical bonds as edges (lines connecting the vertices). combinatorialpress.com This simplified representation allows for the calculation of numerical invariants, known as topological indices (TIs) or graph theoretical descriptors, which quantify the topology of the molecular structure. aimsciences.org

The application of graph theory involves several key steps:

Molecular Graph Representation: The chemical structure of a compound like this compound is converted into a graph. Heteroatoms (like nitrogen) can be distinguished from carbon atoms by assigning different weights to the corresponding vertices.

Calculation of Topological Indices: A variety of indices are calculated from the graph. These can be broadly categorized:

Degree-Based Indices: These are derived from the degrees of the vertices (i.e., the number of bonds an atom forms). Examples include the Zagreb indices and the Randić connectivity index, which are sensitive to branching in the molecular skeleton. mdpi.com The Atom-Bond Connectivity (ABC) index is another descriptor that has shown good correlation with the stability of molecules. mdpi.comnih.gov

Distance-Based Indices: These are based on the distances (shortest path of bonds) between pairs of atoms in the molecular graph. The Wiener index, the first topological index to be described, is calculated by summing the distances between all pairs of vertices and is related to molecular volume. combinatorialpress.com

Use in QSAR/QSPR Models: The calculated topological indices are then used as independent variables in statistical models to predict the properties or activities of a set of compounds. mdpi.com

For heterocyclic systems such as pyrazolyl-pyridines, graph theoretical descriptors can capture subtle structural differences that influence intermolecular interactions with biological targets. For example, the connectivity and arrangement of nitrogen atoms, which are crucial for hydrogen bonding, can be encoded by specific topological indices. By incorporating these descriptors into a QSAR model, researchers can gain insights into how the molecule's topology affects its biological function.

The table below provides examples of common graph theoretical descriptors and the structural information they represent.

Coordination Chemistry and Metal Complexation of 3 1h Pyrazol 1 Yl Pyridin 2 Amine and Its Analogs

Ligand Design Principles and Coordination Modes

(1H-Pyrazolyl)pyridine ligands are widely recognized in coordination chemistry, often considered analogs of the classic 2,2'-bipyridine (B1663995) ligands. researchgate.net Their appeal stems from their ready availability, the relative ease of synthesis, and their adaptable coordination behavior. researchgate.net The fundamental design of 3-(1H-Pyrazol-1-YL)pyridin-2-amine and its analogs involves a pyridine (B92270) ring linked to a pyrazole (B372694) ring, providing at least two nitrogen donor atoms for metal chelation.

Key Design Principles and Coordination Modes:

Bidentate Chelation: The most common coordination mode is bidentate chelation, where the ligand binds to a single metal center through the pyridine nitrogen and one of the pyrazole nitrogen atoms, forming a stable five- or six-membered ring. This N,N-chelation is a recurring motif in the coordination chemistry of these ligands.

Bridging Coordination: A crucial feature of N-unsubstituted pyrazolylpyridines is the ability of the pyrazole's NH group to be deprotonated. researchgate.netnih.gov This creates a pyrazolate anion that can act as a bridging ligand, linking two metal centers. This mode is instrumental in forming dinuclear or polynuclear structures and coordination polymers. researchgate.netresearchgate.net For instance, the deprotonated form of 2-(1H-pyrazol-3-yl) pyridine can chelate one copper atom via its pyridine-pyrazole pocket while simultaneously bridging another copper atom through its pyrazole N,N group, resulting in a di-ligand-bridged Cu₂ unit. researchgate.net

Pincer-Type Ligation: Analogs such as 2,6-bis(1H-pyrazol-3-yl)pyridines function as tridentate "pincer" ligands. nih.gov This rigid framework enforces a specific coordination geometry, typically meridional, around the metal center, which is highly desirable for creating stable and reactive catalysts. nih.gov

Bifunctionality and Supramolecular Assembly: The presence of additional functional groups, such as the amino group in the titular compound or hydroxyl groups in its analogs, introduces bifunctionality. While the pyrazolyl-pyridine core coordinates to the metal cation, the amino group can engage in hydrogen bonding with counter-anions or solvent molecules, leading to the formation of extended supramolecular networks.

Ligand Modification: The properties of the resulting metal complexes can be finely tuned by modifying the ligand structure. researchgate.net Introducing substituents on either the pyridine or pyrazole rings can alter the steric and electronic environment of the metal center, thereby influencing the complex's stability, reactivity, and photophysical properties. researchgate.netnih.gov For example, the synthesis of a ferrocenyl-containing analog, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, incorporates a redox-active moiety, opening possibilities for new electronic applications. iucr.orgresearchgate.net

Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals)

The stoichiometry and geometry of the resulting metal complexes are highly dependent on the metal-to-ligand ratio, the nature of the metal ion, the specific ligand used, and the reaction conditions. A variety of coordination geometries have been observed, including tetrahedral, square planar, square pyramidal, and octahedral. researchgate.netresearchgate.net

For example, iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, [Fe(bpp)₂]²⁺, typically form a six-coordinate geometry. acs.orgnih.gov However, these high-spin complexes are often subject to significant structural distortions from their ideal D₂d symmetry. nih.gov This distortion is characterized by a reduction in the trans-N(pyridyl)–Fe–N(pyridyl) angle (ϕ) from the ideal 180° and a canting of the two ligands relative to each other. nih.gov This phenomenon highlights the geometric flexibility of these coordination compounds. In some zinc complexes of fused pyrazolopyridines, subtle ligand isomerism leads to significant changes in the resulting coordination geometry, which can be a seven-coordinate distorted pentagonal bipyramid. rsc.org

| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|---|

| [{Cu(NO₃)}(μ-pzpypz)]₂ | Cu(II) | 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine | Dinuclear, Five-coordinate | rsc.org |

| [CuCl₂(pzpypzH)] | Cu(II) | 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine | Mononuclear, Five-coordinate | rsc.org |

| [FeL₂][BF₄]₂ | Fe(II) | 4-(3,4-dimethoxyphenylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine | Highly Distorted Six-coordinate | acs.orgnih.gov |

| [Cu₂(μ-L)₂(HCOO)₂(H₂O)₂] | Cu(II) | 2-(1H-pyrazol-3-yl) pyridine | Dinuclear, Bridged | researchgate.net |

| [ZnCl₂(TpmPy)₂] | Zn(II) | 4-((tris-2,2,2-(pyrazol-1-yl)ethoxy)methyl)pyridine | Four-coordinate | nih.gov |

Spectroscopic techniques provide critical evidence of ligand-metal bond formation.

Infrared (IR) Spectroscopy: The formation of a coordination bond is often confirmed by shifts in the vibrational frequencies of the ligand. For instance, the stretching frequency of the azomethine group (C=N) in Schiff base analogs shows a significant shift upon complexation, confirming coordination. nih.gov New bands at lower frequencies can also appear, corresponding to the new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. uobaghdad.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes in solution. The coordination of the ligand to a metal center alters the electronic environment of the ligand's protons and carbons, resulting in noticeable shifts in their NMR signals. jmaterenvironsci.com For example, in the ¹H NMR spectrum of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, the signal for the imine proton shifts upon coordination to Co(II) or Cu(II). nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the ligands are altered upon complexation. Ligands typically show absorption bands due to π→π* transitions. nih.gov Upon forming a complex, new bands may appear that are assigned to metal-to-ligand charge-transfer (MLCT) transitions, which are often responsible for the vibrant colors of transition metal complexes. nih.gov In studies of Ag(I) complexes with pyrazole-based ligands, the absorption maximum attributed to the pyridine-pyrazole group was observed to shift upon chelation. mocedes.org

Mass Spectrometry: The stoichiometry of the ligand and its complexes can be confirmed by the molecular ion peaks observed in their mass spectra. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The coordination of this compound and its analogs to metal ions profoundly influences their electronic and magnetic properties. The nature of the ligand, including its substituent groups, plays a critical role in determining the properties of the final complex. researchgate.net

A key electronic feature is the modulation of photoluminescence. Many pyrazolyl-pyridine ligands are emissive, and their coordination to metal ions, particularly d¹⁰ metals like Cu(I) or Zn(II), can dramatically enhance or alter their luminescent properties. nih.gov Copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) co-ligands exhibit bright yellow-green emission in the solid state, with quantum yields highly dependent on the nature of the phosphine ligand. nih.gov This emission often arises from MLCT excited states. nih.gov

For complexes with paramagnetic transition metals, such as Fe(II) and Cu(II), interesting magnetic behaviors are observed.

Magnetic Coupling: In polynuclear complexes, the bridging pyrazolate ligands can mediate magnetic exchange interactions between metal centers. Dinuclear copper(II) complexes constructed from 2-(1H-pyrazol-3-yl) pyridine exhibit antiferromagnetic coupling between the two Cu(II) ions. researchgate.net The strength of this magnetic interaction is highly sensitive to the geometric parameters of the complex, such as the distortion of the copper coordination sphere and the planarity of the Cu–(N=N)₂–Cu bridging unit. researchgate.net

Spin Crossover (SCO): Iron(II) complexes based on 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are one of the most studied families of spin-crossover compounds. acs.org These complexes can exist in either a high-spin (HS) or low-spin (LS) state, and the transition between these states can be triggered by external stimuli like temperature or light. acs.orgacs.org The HS state is characterized by a distorted coordination geometry, often described as a Jahn-Teller-type distortion, while the LS state prefers a more regular octahedral geometry. acs.org The specific spin transition temperature and the completeness of the transition are sensitive to subtle changes in the ligand structure and the presence of solvent molecules or counter-ions in the crystal lattice. nih.govacs.org

| Metal Complex System | Property | Observation | Reference |

|---|---|---|---|

| Cu(I) with 3-(2-pyridyl)-5-phenyl-pyrazole | Photoluminescence | Bright yellow-green emission in the solid state (Quantum Yields up to 78%). | nih.gov |

| Dinuclear Cu(II) with 2-(1H-pyrazol-3-yl) pyridine | Magnetic Properties | Antiferromagnetic coupling between Cu(II) centers. | researchgate.net |

| Fe(II) with 2,6-bis(pyrazol-1-yl)pyridine (bpp) | Spin Crossover (SCO) | Exhibits thermal and light-induced spin transitions between high-spin and low-spin states. | nih.govacs.org |

| [FeL₂][BF₄]₂ (L = substituted bpp) | Structural-Electronic Correlation | High-spin state is associated with a highly distorted six-coordinate geometry. | acs.orgnih.gov |

Application in Catalysis and Organometallic Chemistry

The unique structural and electronic features of metal complexes derived from pyrazolyl-pyridine ligands make them highly effective catalysts in a variety of organic transformations. researchgate.net The ability to tune the ligand framework allows for the optimization of catalytic activity and selectivity. researchgate.net

Ruthenium(II) complexes bearing pyrazolyl–pyridyl–pyrazole ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones. acs.org The presence of a β-NH functionality on the pyrazole arm was found to have a remarkable rate-accelerating effect, highlighting the importance of the protic nature of these ligands in the catalytic cycle. acs.org Another asymmetric Ruthenium(II) complex showed extremely high catalytic activity in the transfer hydrogenation of acetophenone (B1666503) derivatives, a feature attributed to the ligand's asymmetry, hemilability, and the proton-donating NH group.

Pincer-type copper complexes have also emerged as powerful catalysts. rsc.org Complexes of 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine displayed excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. rsc.org A key advantage of this catalytic system is its ability to function in water, and the catalyst could be easily separated and reused for several cycles with retained activity. rsc.org

The applications extend to C-C coupling reactions, where pyrazole-based ligands have been successfully used with metals like palladium and nickel, and to polymerization reactions. researchgate.netulisboa.pt

| Metal/Ligand System | Type of Catalysis | Reaction Catalyzed | Key Finding | Reference |

|---|---|---|---|---|

| Ruthenium(II) / Pyrazolyl–pyridyl–pyrazole | Homogeneous Catalysis | Transfer hydrogenation of ketones | Exceptionally high catalytic activity (TOF up to 720,000 h⁻¹); NH group accelerates reaction. | acs.org |

| Copper(II) / 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine | Homogeneous Catalysis | Ammoxidation and aerobic oxidation of alcohols | High catalytic activity in water; catalyst is recyclable. | rsc.org |

| Various Transition Metals / Pyrazole derivatives | Homogeneous Catalysis | Carbon-carbon coupling (e.g., Heck, Suzuki) | Pyrazoles are effective N-donor ligands for cross-coupling catalysts. | researchgate.net |

| Various Metals / Poly(1H-pyrazol-1-yl)-methane scorpionates | Homogeneous & Supported Catalysis | Alkane functionalization, CO₂ activation, polymerization | Versatile catalysts for a range of important chemical transformations. | ulisboa.pt |

Mechanistic Insights into the Biological Activity of 3 1h Pyrazol 1 Yl Pyridin 2 Amine Derivatives

Molecular Target Identification and Binding Mechanisms

The biological effects of 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives are initiated by their binding to specific molecular targets, primarily enzymes and receptors. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Studies (e.g., Kinases like DLK, GRK-2, GRK-5; DHODH)

Derivatives of the pyrazole-pyridine scaffold have been identified as potent inhibitors of various enzymes, including kinases and dihydroorotate (B8406146) dehydrogenase (DHODH).

While specific studies on the inhibition of Dual Leucine (B10760876) Zipper Kinase (DLK), G protein-coupled receptor kinase 2 (GRK-2), and G protein-coupled receptor kinase 5 (GRK-5) by this compound derivatives are not extensively documented in publicly available research, the broader class of pyrazole-containing compounds has shown significant kinase inhibitory activity. For instance, N-(1H-pyrazol-3-yl)pyrimidin-2-amino derivatives have been identified as potent inhibitors of the Jak2/Stat5 signaling pathway. This suggests that the pyrazole (B372694) moiety can act as a hinge-binder in the ATP-binding pocket of kinases, a common mechanism for kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, leading to competitive inhibition of ATP binding and subsequent downstream signaling.

In contrast, the inhibition of human dihydroorotate dehydrogenase (DHODH) by pyrazole-containing compounds is well-documented. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated target for immunosuppressive and anti-proliferative agents. Studies on 2-(3-alkoxy-1H-pyrazol-1-yl)azine and pyrimidine derivatives have demonstrated potent inhibition of human DHODH. ebi.ac.uknih.govnih.gov For example, the compound 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine has been shown to be a highly active inhibitor of DHODH. nih.gov The mechanism of inhibition is believed to involve binding to the ubiquinone-binding site of the enzyme, thereby blocking the electron transfer necessary for its catalytic activity.

| Compound | Structure | hDHODH IC50 (nM) |

|---|---|---|

| 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine | [Structure not available in provided text] | 13 nih.gov |

| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | [Structure not available in provided text] | Potent inhibitor nih.gov |

Receptor Interaction Mechanisms (e.g., GPCRs)

Beyond enzyme inhibition, derivatives of this compound have been shown to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. Specifically, compounds with a 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold have been identified as potent antagonists of the adenosine (B11128) A2A receptor. nih.gov

The adenosine A2A receptor is a GPCR that plays a significant role in the central nervous system, and its antagonism is a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. The binding of these pyrazole-pyridine derivatives to the A2A receptor is thought to occur within the transmembrane domain, a common binding site for small molecule allosteric modulators and antagonists. The interaction likely involves a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces with key amino acid residues in the receptor's binding pocket. This binding event prevents the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling, thereby blocking the effects of the endogenous agonist, adenosine.

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets initiates a cascade of intracellular events, leading to the modulation of various cellular pathways that control cell fate and function.

Apoptosis Induction and Cell Cycle Regulation

A significant body of research points to the ability of pyrazole and pyrazolopyridine derivatives to induce apoptosis (programmed cell death) and regulate the cell cycle in cancer cells. semanticscholar.orgresearchgate.netcdnsciencepub.comresearchgate.net While the precise mechanisms can vary depending on the specific derivative and cell type, common themes have emerged.

Several studies have shown that pyrazoline derivatives can cause cell cycle arrest, often at the G2/M or S phase. semanticscholar.orgcdnsciencepub.com This arrest prevents the cancer cells from progressing through the cell division cycle, ultimately leading to a halt in proliferation. For example, one study on pyrazoline derivatives in HepG-2 cells demonstrated a dose-dependent increase in the percentage of cells in the G2/M phase. semanticscholar.org

Following cell cycle arrest, these compounds often trigger the intrinsic or extrinsic pathways of apoptosis. The intrinsic pathway is initiated by mitochondrial stress and involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis. Evidence for the involvement of this pathway comes from studies showing an increased Bax/Bcl-2 ratio and activation of caspase-3 in cells treated with pyrazole derivatives. cdnsciencepub.com Some pyrazolo[3,4-b]quinoline derivatives have also been shown to induce apoptosis and sub-G1 cell cycle arrest in colon cancer cells. researchgate.net

Signaling Pathway Interruption (e.g., RAS/RAF/MEK/ERK, JAK/STAT5, PI3K/AKT/mTOR)

The anti-proliferative and pro-apoptotic effects of this compound derivatives are often a consequence of their ability to interfere with key signaling pathways that are frequently dysregulated in cancer and other diseases.

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Mutations in this pathway are common in many cancers. While direct inhibition of this pathway by this compound itself is not well-established, structurally related compounds have shown inhibitory activity. For instance, a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway. nih.gov Furthermore, (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) is an inhibitor of ERK1/2. acs.org This suggests that the pyrazole-pyridine scaffold can be a valuable template for developing inhibitors that target components of this pathway.

The JAK/STAT pathway is another crucial signaling cascade involved in immunity, inflammation, and cancer. Overactivation of this pathway is associated with various malignancies. Notably, a pyrazolopyrimidine derivative, AZD4205, has been discovered as a potent and selective inhibitor of Janus Kinase 1 (JAK1). researchgate.net This compound, which shares structural similarities with the this compound core, likely inhibits JAK1 by competing with ATP for its binding site, thereby preventing the phosphorylation and activation of STAT proteins.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. nih.govmdpi.comnih.govresearchgate.net Several pyrazole-containing compounds have been developed as inhibitors of this pathway. For example, a series of pyrazolopyrimidines have been reported as inhibitors of p70S6K, a downstream target of mTOR. nih.gov The mechanism of action of these inhibitors typically involves binding to the ATP-binding pocket of PI3K or mTOR, thereby blocking their kinase activity and preventing the phosphorylation of downstream effectors like AKT and S6K.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their potency and selectivity. mdpi.comnih.govnih.gov

Key findings from various SAR studies on pyrazole-pyridine and related scaffolds include:

Substitutions on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact activity. For instance, in the context of DHODH inhibitors, the presence of an alkoxy group at the 3-position of the pyrazole ring was found to be crucial for activity. nih.govnih.gov

Modifications of the Pyridine (B92270) Ring: Alterations to the pyridine ring can influence both potency and pharmacokinetic properties. For example, in the development of adenosine A2A receptor antagonists, various heterocyclic substitutions at the 6-position of the pyrimidine core (structurally related to the pyridine ring) were explored to enhance binding affinity. nih.gov

The Amine Linker: The amino group connecting the pyrazole and pyridine rings, or a related linker, plays a critical role in establishing key interactions with the target protein, often through hydrogen bonding. Modifications to this linker can drastically alter the binding mode and activity of the compound.

For example, in a study of pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, it was found that a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, were most effective. mdpi.com This highlights the importance of specific substitutions in enhancing the biological activity of this class of compounds.

Substituent Effects on Biological Efficacy at the Molecular Level

The biological efficacy of the this compound scaffold is significantly influenced by the nature and position of substituents on its aromatic rings. Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to substantial changes in biological activity.

Research into a series of N-(5-(2-substitutedphenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine derivatives has provided specific insights into these effects. bohrium.com The introduction of a pyrazole moiety to the 2-position of the pyridine nucleus was found to markedly enhance insecticidal, antifungal, and antibacterial profiles compared to parent compounds. bohrium.com Furthermore, within this class, pyrazole congeners demonstrated superior biological properties over their pyrazoline counterparts. bohrium.com

The substitution pattern on the phenyl ring at position 5 of the pyrazole core plays a critical role in modulating potency. For instance, a derivative featuring a p-chlorophenyl substituent was identified as the most potent compound in the series, exhibiting superior insecticidal and antifungal activities when compared to the standards parathion (B1678463) and fluconazole, respectively. bohrium.com In contrast, the presence of an o-hydroxyphenyl substituent resulted in diminished, though still significant, biological activity. bohrium.com These findings underscore the sensitivity of the molecule's activity to electronic and steric effects imparted by different functional groups. The presence of electron-withdrawing groups, such as chlorine, at the para-position of the phenyl ring appears to be favorable for enhancing the bioactivity of this class of compounds.

| Substituent at Position 5 of Pyrazole | Observed Biological Activity Profile | Reference |

|---|---|---|

| p-chlorophenyl | Most potent; superior insecticidal and antifungal activity compared to standards. | bohrium.com |

| o-hydroxyphenyl | Reduced biological activity compared to the p-chloro derivative, but still active. | bohrium.com |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and the discovery of novel compounds with improved pharmacological profiles. acs.orgresearchgate.net Bioisosteric replacement involves substituting functional groups with others that possess similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. acs.orgresearchgate.net Scaffold hopping is a more profound modification, where the central core or framework of a molecule is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. acs.org

A notable example relevant to the pyrazolyl-pyridin-amine framework is the development of inhibitors for dual leucine zipper kinase (DLK, MAP3K12), a therapeutic target for neurodegenerative diseases. nih.gov In this research, a shape-based scaffold hopping approach was successfully employed to convert an initial pyrimidine-based inhibitor into a pyrazole-based scaffold, specifically an N-(1H-pyrazol-3-yl)pyridin-2-amine core. nih.gov This transformation resulted in a new chemical series with improved physicochemical properties and led to the identification of a potent, selective, and brain-penetrant DLK inhibitor. nih.gov This demonstrates the utility of scaffold hopping to move into novel chemical space and overcome limitations of an initial lead compound, such as poor drug-like properties, while retaining the essential binding interactions required for biological activity. acs.orgnih.gov

Investigations into Anti-infective Mechanisms (e.g., Antimicrobial, Antimalarial, Antiviral, Antileishmanial)

Derivatives of the pyrazole and pyrazolyl-pyridine scaffolds have demonstrated a broad spectrum of anti-infective activities, positioning them as a promising class for the development of new therapeutic agents.

Antimicrobial Activity Several studies have confirmed the antibacterial and antifungal potential of this chemical family. bohrium.comnih.gov In a study of substituted phenyl pyrazol pyridin-2-amine derivatives, one compound with a p-chlorophenyl substituent showed promising antibacterial activity and potent antifungal activity that exceeded the efficacy of the standard drug, fluconazole. bohrium.comnih.gov The mechanism of action for pyrazole-based antifungals is often linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. nih.gov Pyrazoles can act as inhibitors of the 14-alpha demethylase enzyme, disrupting membrane stability and leading to fungal cell death. nih.gov

| Activity Type | Observation | Standard for Comparison | Reference |

|---|---|---|---|

| Antifungal | Exhibited better activity than the standard. | Fluconazole | bohrium.comnih.gov |

| Antibacterial | Displayed promising activity. | Chloramphenicol | bohrium.com |

Antimalarial Activity Malaria remains a significant global health issue, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. rsc.org Pyrazole derivatives have been investigated as a valuable scaffold for novel antimalarial drugs. rsc.orgmdpi.com In vivo studies using mice infected with Plasmodium berghei showed that certain pyrazole derivatives exhibited significant antimalarial activity, with two compounds achieving 95% suppression of parasitemia. rsc.org Another study identified a 1H-pyrazole derivative that produced a 70.26% suppression of parasitemia. mdpi.com Molecular docking studies suggest that these compounds may exert their effect by fitting well into the active site of plasmodial enzymes such as dihydrofolate reductase (Pf-DHFR), a key target in malaria therapy. rsc.org

Antiviral Activity The broader pyrazole-pyridine class of compounds has shown promise against a range of viruses. Fused pyrazolopyridine derivatives have been reported to inhibit the replication of Herpes Simplex Virus type-1 (HSV-1), with some compounds acting via novel mechanisms distinct from the standard-of-care drug, acyclovir. nih.gov Some derivatives were found to interfere with viral adsorption by interacting with viral glycoproteins, while others impacted later stages of replication. nih.gov Other research has identified pyrazole and fused pyrazolopyrimidine derivatives with activity against Hepatitis A virus (HAV). nih.gov Furthermore, pyridine-pyrazole-sulfonate derivatives have been synthesized and shown to inhibit Hepatitis B virus (HBV) gene expression and DNA replication. rsc.org More recently, 3-pyrazol-3-yl-pyridin-2-one analogs, which are structurally related to the core compound, were designed and synthesized, with one derivative showing potent activity against HIV-1. researchgate.net

Antileishmanial Activity Leishmaniasis is a parasitic disease for which current treatments are limited by toxicity and resistance. researchgate.net Pyrazole derivatives have emerged as a promising scaffold for the development of new antileishmanial agents. nih.govrsc.org The proposed mechanism for some pyrazole derivatives involves the inhibition of ergosterol biosynthesis, as the Leishmania parasite membrane contains ergosterol-like sterols essential for its stability. nih.gov Studies have identified pyrazole derivatives with potent in vitro activity against Leishmania promastigotes, with some compounds showing greater potency than the clinical drug miltefosine. rsc.orgmdpi.com Investigations into resistance mechanisms using Leishmania infantum found that while parasites with reduced susceptibility could be selected in vitro, the resistance phenotype was unstable, suggesting that the rapid development of clinical resistance to this class of compounds may not be a major obstacle. researchgate.net

Potential Applications in Materials Science and Industrial Processes

Development as Building Blocks for Advanced Organic Materials

The compound 3-(1H-Pyrazol-1-YL)pyridin-2-amine serves as a versatile building block in the synthesis of more complex organic molecules and polymers. Its reactive amine group and the nitrogen atoms within the pyrazole (B372694) and pyridine (B92270) rings offer multiple sites for chemical reactions, allowing for the construction of larger, functionalized systems.

Derivatives of pyrazole and pyridine are integral to the creation of various advanced organic materials. The ability to form stable complexes with metal ions has led to their use in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit a range of properties, including high porosity, thermal stability, and catalytic activity, making them suitable for applications in gas storage, separation, and catalysis.

The synthesis of compounds such as 1H-pyrazolo[3,4-b]quinolines often utilizes aminopyrazole derivatives. mdpi.com These reactions demonstrate how the pyrazole-pyridine scaffold can be elaborated into more extended, fused heterocyclic systems with unique photophysical and electronic properties. mdpi.comuj.edu.pl Such materials are of interest for their potential use in electronic devices and as fluorescent probes. uj.edu.pl

Role in Organic Electronics and Optoelectronic Devices

The electronic properties of materials derived from this compound are of significant interest for applications in organic electronics. The π-conjugated systems of the pyridine and pyrazole rings facilitate charge transport, a key requirement for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.

Research into pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from precursors related to this compound, has shown that these compounds can exhibit intense fluorescence. uj.edu.pl This luminescence is a critical property for the emissive layer in OLEDs. The ability to tune the emission color and efficiency by modifying the substituents on the pyrazoloquinoline core makes these materials highly adaptable for display and lighting applications. uj.edu.pl

The development of materials for organic electronics often involves creating donor-acceptor architectures to facilitate charge separation and transport. The electron-donating nature of the amino-substituted pyridine ring and the electron-accepting potential of the pyrazole moiety can be exploited in the design of such materials.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it an excellent candidate for the construction of supramolecular assemblies.

Studies on related pyridine- and pyrazole-based coordination compounds have demonstrated the importance of non-covalent interactions in stabilizing their crystal structures. mdpi.com Interactions such as hydrogen bonds, anion-π, π-π, and C-H···π interactions play a crucial role in the formation of layered assemblies and the encapsulation of guest molecules. mdpi.com The specific geometry and electronic nature of this compound can be leveraged to direct the self-assembly of molecules into predictable and functional architectures.

The rational design of ligands containing distinct binding domains, such as those found in pyrazole and pyridine derivatives, allows for the controlled formation of coordination polymers with specific topologies and properties. rsc.org For instance, a ligand incorporating pyrazole and bipyridine units has been shown to self-assemble with copper ions to form a one-dimensional polymeric structure. rsc.org This principle can be extended to this compound to create novel supramolecular materials with applications in areas such as molecular recognition, sensing, and catalysis.

Utilization as Corrosion Inhibitors

Pyrazole derivatives have been recognized for their effectiveness as corrosion inhibitors for various metals and alloys. researchgate.net The nitrogen atoms in the pyrazole ring can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment.

A study on 2-(1H-pyrazol-5-yl)aniline, a structurally similar compound, demonstrated its ability to inhibit the corrosion of an aluminum alloy in a hydrochloric acid solution. researchgate.net The inhibitor molecule was found to adsorb on the alloy surface, with the efficiency of inhibition increasing with the concentration of the inhibitor. researchgate.net The protective film formed by the inhibitor was confirmed by surface analysis techniques. researchgate.net

The presence of multiple nitrogen atoms and the aromatic rings in this compound suggests that it would also be an effective corrosion inhibitor. The lone pair electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal, while the π-electrons of the aromatic rings can also contribute to the adsorption process. This combination of factors can lead to the formation of a stable and dense protective film on the metal surface, significantly reducing the corrosion rate.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Achievements

Research surrounding 3-(1H-Pyrazol-1-YL)pyridin-2-amine and its derivatives has firmly established this scaffold as a "privileged" structure in medicinal chemistry. researchgate.net The core structure, a fusion of pyrazole (B372694) and pyridine (B92270) rings, has been instrumental in the development of a wide array of pharmacologically active agents. researchgate.netorientjchem.orgmdpi.com Key achievements include:

Kinase Inhibitor Development: A primary achievement has been the successful application of the pyrazole-pyridine core in designing potent and selective kinase inhibitors. nih.govnih.gov Compounds derived from this scaffold have shown significant inhibitory activity against various kinases, which are crucial targets in oncology. For instance, derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK16, playing a role in cell cycle regulation and showing potential in cancer therapy. nih.govnih.gov The pyrazole moiety is a key building block in multitargeted kinase inhibitors like AT9283, which shows potent activity against Aurora kinases. acs.org

Broad Pharmacological Activities: Beyond kinase inhibition, derivatives of the pyrazole-pyridine family have demonstrated a wide spectrum of biological effects. These include anti-inflammatory, antimicrobial, antiviral, analgesic, and anticancer properties. orientjchem.orgmdpi.compharmajournal.net This versatility underscores the importance of the pyrazole nucleus as a foundational element in drug discovery. mdpi.comnih.gov

Unexplored Avenues and Emerging Research Areas

Despite the progress, several areas remain ripe for exploration. The unique electronic properties of the pyrazole-pyridine scaffold suggest potential beyond its current applications.

Targeting Understudied Kinases: A vast portion of the human kinome remains under-explored, often referred to as the "dark kinome." nih.gov The this compound scaffold provides a validated starting point for designing inhibitors to target these lesser-known kinases, potentially unlocking new therapeutic pathways for various diseases. nih.govnih.gov

Applications in Materials Science: While medicinal chemistry has been the primary focus, the photophysical properties of pyrazole derivatives are an emerging area of interest. mdpi.com Fused pyrazole systems have been investigated as chemosensors for detecting metal ions. mdpi.com Future research could explore the potential of this compound derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Agrochemical Innovations: Pyrazole derivatives have found applications as herbicides and fungicides. researchgate.netorientjchem.org There is an opportunity to systematically explore the potential of this compound derivatives in developing new agrochemicals with improved efficacy and better environmental profiles.

Neurodegenerative Diseases: Given the role of certain kinases in the pathology of neurodegenerative diseases like Alzheimer's, the development of brain-penetrant kinase inhibitors based on the pyrazole-pyridine scaffold is a compelling future direction.

Challenges and Opportunities in the Field of Pyrazole-Pyridine Chemistry

The continued development of compounds based on this compound is not without its challenges, which in turn present significant opportunities for innovation.

Challenges:

Achieving Selectivity: A major hurdle in kinase inhibitor development is achieving high selectivity to avoid off-target effects. nih.gov The conserved nature of the ATP-binding site across many kinases makes designing highly specific inhibitors a significant challenge. nih.gov

Drug Resistance: As with many targeted therapies, the emergence of drug resistance is a critical issue. This necessitates the ongoing design of next-generation inhibitors that can overcome resistance mechanisms.

Opportunities:

Fragment-Based and Structure-Based Design: Advances in X-ray crystallography and computational modeling provide powerful tools for the rational design of more potent and selective inhibitors. acs.org A structure-based approach can help in modifying the pyrazole-pyridine scaffold to optimize interactions with the target protein.

Green Chemistry Approaches: There is an opportunity to develop more environmentally friendly synthetic routes for pyrazole derivatives. This includes the use of greener solvents, catalysts, and energy-efficient methods like microwave-assisted synthesis to reduce the environmental impact of chemical production. researchgate.net

Multitargeted Ligands: For complex diseases like cancer, targeting a single pathway may not be sufficient. The pyrazole-pyridine scaffold offers a platform for developing multitargeted agents that can modulate several key pathways simultaneously, potentially leading to more effective therapies. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.